molecular formula C19H18ClNO2 B5035621 8-[3-(2-chloro-5-methylphenoxy)propoxy]quinoline

8-[3-(2-chloro-5-methylphenoxy)propoxy]quinoline

Cat. No.: B5035621
M. Wt: 327.8 g/mol
InChI Key: ZRIFHANYDOTMMZ-UHFFFAOYSA-N
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Description

8-[3-(2-chloro-5-methylphenoxy)propoxy]quinoline is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core structure substituted with a propoxy chain linked to a chlorinated methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(2-chloro-5-methylphenoxy)propoxy]quinoline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 8-hydroxyquinoline with 3-(2-chloro-5-methylphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

8-[3-(2-chloro-5-methylphenoxy)propoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-[3-(2-chloro-5-methylphenoxy)propoxy]quinoline involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[3-(2-chloro-5-methylphenoxy)propoxy]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

8-[3-(2-chloro-5-methylphenoxy)propoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2/c1-14-8-9-16(20)18(13-14)23-12-4-11-22-17-7-2-5-15-6-3-10-21-19(15)17/h2-3,5-10,13H,4,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIFHANYDOTMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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